N-(4-methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group, the addition of the methoxy group to the benzene ring, and the attachment of the pyrrolidinylsulfonyl group. The exact methods would depend on the specific reactions used .Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Therapy
Benzamide derivatives such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been studied for their role as histone deacetylase (HDAC) inhibitors, which can block cancer cell proliferation and induce apoptosis, demonstrating potential as anticancer drugs. The detailed study on the synthesis, biological evaluation, and promising anticancer activity of these compounds indicates a significant research interest in benzamide derivatives for therapeutic applications (Zhou et al., 2008).
Neurodegenerative Disease Imaging
Research has also focused on benzamide derivatives for imaging of neurological diseases. For instance, derivatives have been used as selective molecular imaging probes to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients, highlighting their utility in diagnosing and understanding neurodegenerative diseases (Kepe et al., 2006).
Opioid Receptor Antagonism
Another area of interest is the development of benzamide derivatives as κ-opioid receptor (KOR) antagonists, showing potential for the treatment of depression and addiction disorders. Studies like the one on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) demonstrate the therapeutic potential of these compounds in preclinical models (Grimwood et al., 2011).
Antineoplastic Agents
Benzamide derivatives have been synthesized and evaluated for their antineoplastic (anticancer) activity. Compounds such as N-(Pyridin-3-yl)benzamide derivatives have shown moderate to good activity against various human cancer cell lines, suggesting their potential as cancer therapeutics (Mohan et al., 2021).
Serotonin Receptor Agonism
Research into benzamide derivatives as selective serotonin 4 receptor agonists for gastrointestinal motility disorders demonstrates the versatility of these compounds. Such studies indicate the potential of benzamide derivatives in developing novel prokinetic agents with reduced side effects, benefiting patients with gastrointestinal disorders (Sonda et al., 2004).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-8-6-15(7-9-16)19-18(21)14-4-10-17(11-5-14)25(22,23)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETTVSKMTKPACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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